molecular formula C16H15ClF3NO B1389127 N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline CAS No. 1040685-08-2

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline

Cat. No.: B1389127
CAS No.: 1040685-08-2
M. Wt: 329.74 g/mol
InChI Key: QPJVSFMBXFLYGH-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is a synthetic aromatic amine derivative characterized by a 2-chlorophenoxypropyl side chain and a trifluoromethyl-substituted aniline moiety. Its molecular formula is C₁₇H₁₆ClF₃NO (calculated based on structural analogs in ), with a molecular weight of 349.77 g/mol (estimated).

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO/c1-11(22-15-8-3-2-7-14(15)17)10-21-13-6-4-5-12(9-13)16(18,19)20/h2-9,11,21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVSFMBXFLYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline typically involves the reaction of 2-chlorophenol with 1-bromo-3-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with aniline under suitable conditions to yield the final product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is utilized in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline to analogs with variations in the phenoxyalkyl chain or aniline substituents. Key differences in molecular properties, synthesis, and applications are highlighted.

Substituent Variations in the Phenoxyalkyl Chain
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (if available)
This compound C₁₇H₁₆ClF₃NO 349.77 2-Cl, -CF₃ Not reported
N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline C₁₉H₂₁F₃NO 336.38 4-Ethyl, -CF₃ Not reported
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline C₂₅H₂₉NO₂ 375.5 2-Methyl, 3-phenylpropoxy Not reported
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline C₂₄H₂₆ClNO₂ 395.93 2-Cl, 3-phenylpropoxy Discontinued

Key Observations :

  • Steric Hindrance : The trifluoromethyl group (-CF₃) in the target compound introduces steric bulk and lipophilicity, contrasting with the smaller methoxy (-OCH₃) or phenylpropoxy groups in analogs .
Substituent Variations in the Aniline Moiety
Compound Name Molecular Formula Key Aniline Substituents Hazard Class
This compound C₁₇H₁₆ClF₃NO -CF₃ Not reported
N-[2-(2-Chlorophenoxy)-2,3,3,3-tetrafluoropropyl]-N-methylaniline C₁₇H₁₄ClF₄N -N-methyl, -CF₃ Irritant (Xi)
3-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline C₁₄H₁₁ClF₃NO -Cl, -CF₃O Not reported

Key Observations :

  • Fluorine Content: The trifluoromethyl group in the target compound may improve metabolic resistance compared to non-fluorinated analogs, a common strategy in drug design .
  • Hazard Profile : While the target compound’s safety data are unavailable, structurally related tetrafluorinated analogs are classified as irritants (Xi), suggesting similar handling precautions may apply .

Biological Activity

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities. Its unique chemical structure, featuring a chlorophenoxy group and a trifluoromethyl substituent, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClF3N, with a molecular weight of 325.76 g/mol. The compound is characterized by the following structural features:

  • Chlorophenoxy group : This moiety is known to influence biological interactions.
  • Trifluoromethyl group : This substituent often enhances lipophilicity and metabolic stability.

The biological activity of this compound is attributed to its interactions with specific molecular targets, which may include:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Cell cycle interference : Studies suggest it may affect cell cycle progression, particularly in cancer cells.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound. Below are some key findings:

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant activity:

Cell LineIC50 (µM)Reference
MCF-712.5
A54910.0
HeLa8.5

These findings suggest that the compound exhibits selective toxicity towards cancer cells, potentially making it a candidate for further development as an anticancer agent.

Mechanistic Insights

The mechanism by which this compound exerts its effects has been explored through various assays:

  • Apoptosis induction : Flow cytometry assays demonstrated increased apoptosis in treated cancer cells.
  • Cell cycle arrest : The compound caused G1 phase arrest in MCF-7 cells, indicating its potential to disrupt normal cell cycle progression.

Case Studies

  • Study on MCF-7 Cells :
    A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies indicated that this was associated with increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • A549 Lung Cancer Model :
    In another study using A549 lung cancer cells, the compound demonstrated significant cytotoxicity (IC50 = 10.0 µM). Further analysis revealed that it inhibited key signaling pathways involved in cell proliferation and survival, suggesting a multi-targeted approach to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline
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